molecular formula C9H9Cl2NO B8773017 N-[1-(2,4-dichlorophenyl)ethyl]formamide

N-[1-(2,4-dichlorophenyl)ethyl]formamide

Cat. No. B8773017
M. Wt: 218.08 g/mol
InChI Key: YSTFKRRJKIBZRK-UHFFFAOYSA-N
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Patent
US05739401

Procedure details

In the same manner as in Example 4 except that a mixture of formic acid, ammonium formate and 2',4'-dichloroacetophenone was heated with stirring at 160° C. for 6 hours in place of the concurrent addition of 2',4'-dichloroacetophenone and formic acid to ammonium formate for 3 hours and keeping the mass ater the addition stirred for 3 hours, the reaction and post treatment were carried out to obtain 178.6 g of crude N-formyl-1-(2,4-dichlorophenyl)ethylamine; the purity: 70.4%.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH:1]([O-:3])=O.[NH4+:4].[Cl:5][C:6]1[CH:11]=[C:10]([Cl:12])[CH:9]=[CH:8][C:7]=1[C:13](=O)[CH3:14]>C(O)=O>[CH:1]([NH:4][CH:13]([C:7]1[CH:8]=[CH:9][C:10]([Cl:12])=[CH:11][C:6]=1[Cl:5])[CH3:14])=[O:3] |f:0.1|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=C(C=CC(=C1)Cl)C(C)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)[O-].[NH4+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(=O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)[O-].[NH4+]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=C(C=CC(=C1)Cl)C(C)=O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(=O)O

Conditions

Stirring
Type
CUSTOM
Details
stirred for 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
ADDITION
Type
ADDITION
Details
ater the addition
CUSTOM
Type
CUSTOM
Details
the reaction and post treatment

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
C(=O)NC(C)C1=C(C=C(C=C1)Cl)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 178.6 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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